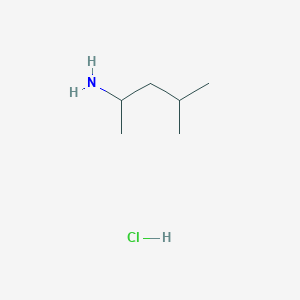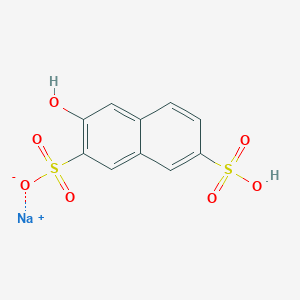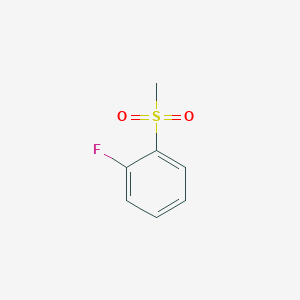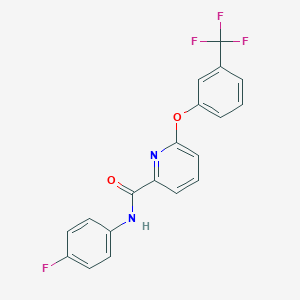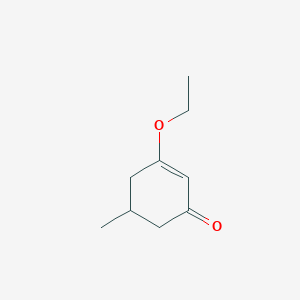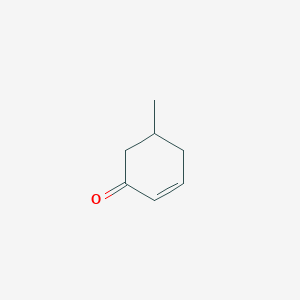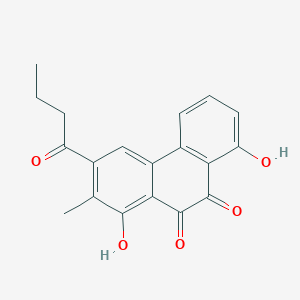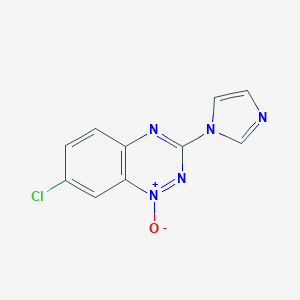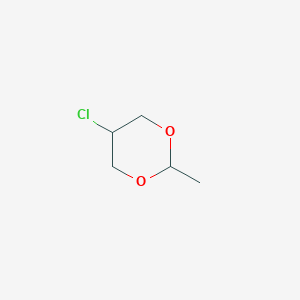
Diallyl succinate
Overview
Description
It is an ester derived from succinic acid and allyl alcohol, characterized by the presence of two allyl groups attached to the succinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyl succinate can be synthesized through the esterification of succinic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:
Succinic acid+2Allyl alcohol→Diallyl succinate+2Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors or reactive distillation techniques. These methods enhance the efficiency and yield of the esterification reaction by continuously removing the water byproduct and recycling unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Diallyl succinate undergoes various chemical reactions, including:
Oxidation: The allyl groups in this compound can be oxidized to form corresponding epoxides or diols.
Reduction: The ester groups can be reduced to form the corresponding alcohols.
Substitution: The allyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for the oxidation of allyl groups.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of diallyl alcohol.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: Studies have investigated its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research has focused on its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of plasticizers, resins, and other polymeric materials.
Mechanism of Action
The mechanism of action of diallyl succinate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In the context of anticancer activity, this compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Diallyl succinate can be compared with other similar compounds, such as:
Diallyl sulfide: An organosulfur compound found in garlic, known for its antimicrobial and anticancer properties.
Diallyl disulfide: Another garlic-derived compound with potent biological activities, including anticancer and anti-inflammatory effects.
Diallyl trisulfide: Exhibits similar biological activities and is also derived from garlic.
Uniqueness: this compound is unique due to its ester functional groups, which confer distinct chemical reactivity and potential applications compared to its sulfur-containing analogs. Its ability to undergo various chemical transformations makes it a versatile compound for synthetic and industrial applications.
Properties
IUPAC Name |
bis(prop-2-enyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABAXTXIECRCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061287 | |
| Record name | Butanedioic acid, di-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925-16-6 | |
| Record name | 1,4-Di-2-propen-1-yl butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyl succinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 1,4-di-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, di-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMT9NLX4PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of diallyl succinate affect its tendency to undergo cyclization during polymerization?
A: this compound exhibits a remarkably high tendency to undergo chain cyclization during polymerization compared to its homologs like diallyl adipate or diallyl sebacate. This unusual behavior is attributed to the specific distance between the allyl groups in its structure. While the distance between reactive groups often dictates cyclization tendency, this compound deviates from this trend, suggesting other structural factors are at play []. Further research suggests that the high polarity of diallyl oxalate influences its polymerization, leading to a lower occurrence of head-to-head addition compared to this compound and allyl acetate [].
Q2: What role does the hydroxyl group play in the polymerization of diallyl tartrate compared to this compound?
A: The presence of hydroxyl groups significantly enhances the polymerization rate of diallyl tartrate compared to this compound []. This enhancement is attributed to the formation of intermolecular hydrogen bonds facilitated by the hydroxyl groups. This observation highlights the impact of functional groups beyond the reactive allyl moieties on the polymerization kinetics of diallyl dicarboxylates.
Q3: How does the presence of this compound affect the glass transition temperature of crosslinked polymers?
A: Studies have shown that incorporating this compound, specifically its eleven-membered ring structure formed during polymerization, influences the glass transition temperature (Tg) of the resulting crosslinked polymer []. Modifying the this compound structure by altering substituents at the 1- or 1,2-positions allows for fine-tuning of the ring's mobility within the polymer network. This control over ring mobility directly impacts the polymer's Tg, demonstrating the structure-property relationship in these materials.
Q4: Can you elaborate on the dielectric behavior of crosslinked polymers containing the this compound-derived eleven-membered ring?
A: Crosslinked polymers incorporating the this compound eleven-membered ring structure exhibit a β-relaxation around 20°C at 30kHz, attributed to local motions of the polymer side chains []. This relaxation is characterized by an activation energy (ΔH≠) of approximately 11-14 Kcal/mole and an activation entropy (ΔS≠) of around 10-20 cal/mole. Notably, modifying the this compound structure with different substituents can lead to variations in this dielectric behavior. For instance, incorporating a cyclohexyl ring results in anomalous behavior, likely due to the ring flipping between chair-chair conformations.
Q5: What is the significance of carbon dioxide evolution during the polymerization of diallyl oxalate, and how does it relate to the addition modes in the polymer structure?
A: The polymerization of diallyl oxalate uniquely involves the evolution of carbon dioxide, a phenomenon linked to the specific addition modes occurring during polymerization []. This observation provides insights into the polymerization mechanism and allows for tailoring reaction conditions to control the final polymer structure. Factors like solvent polarity can influence both the addition modes and the extent of carbon dioxide release.
Q6: Has the application of this compound in interpenetrating polymer networks (IPNs) been explored?
A: Yes, this compound has been utilized as a crosslinking agent for poly(vinyl acetate) in the synthesis of poly(vinyl acetate)/poly(methyl acrylate) IPNs []. The research highlighted the influence of this compound concentration on the crosslinking level and, consequently, the phase separation behavior within the IPN. This application showcases the potential of this compound in creating advanced polymer materials with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
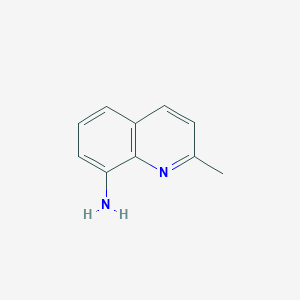

![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)
